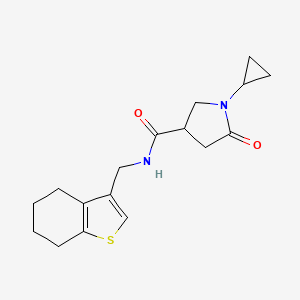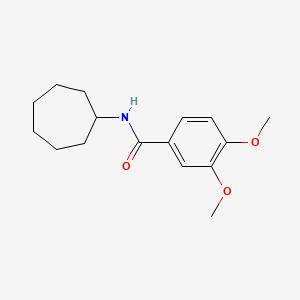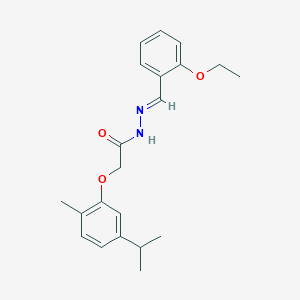
1-cyclopropyl-5-oxo-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound is closely related to various research areas in organic and medicinal chemistry. Compounds with similar structural features have been extensively studied for their potential applications, including antibacterial activities and the inhibition of specific biological targets.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, including condensation, cycloaddition, and nucleophilic substitution reactions. For example, the synthesis of thienopyridinone derivatives involved several steps, demonstrating the complexity and the need for specific conditions for each step to achieve the desired product (El-Abadelah et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, NMR, and FT-IR. These studies provide insights into the conformation and stereochemistry of the compounds, essential for understanding their biological activity (Jayarajan et al., 2019).
Scientific Research Applications
Synthesis and Derivatives The compound's synthesis and derivatives, such as tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, have been explored under microwave irradiation, showcasing innovative methods to obtain carboxamide derivatives and benzamide derivatives, among others. This research indicates the compound's potential in generating a variety of structurally diverse and functionally rich molecules, which could have implications for various applications in chemistry and pharmaceuticals (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Activity A series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives were synthesized and evaluated for antimicrobial activity against a range of pathogens. This research highlights the compound's potential as a scaffold for developing new antimicrobial agents, with some derivatives demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Chemoselective Conjugation Efforts to synthesize heterobifunctional coupling agents, critical for the chemoselective conjugation of proteins and enzymes, have been made using the compound's framework. This area of research is pivotal for bioconjugate chemistry, where precise molecular editing can significantly impact therapeutic and diagnostic applications (Reddy, Chen, Johnson, Beligere, Rege, Pan, & Thottathil, 2005).
Inhibitory Activities Research into derivatives of the compound has explored their inhibitory activities against key biological targets, such as topoisomerase II, indicating the potential for the development of novel therapeutics. These studies provide valuable insights into the structural requirements for activity and offer a foundation for future drug discovery efforts (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).
Structural Analysis and Molecular Interactions The detailed structural analysis of related compounds, focusing on the interactions and conformational preferences, sheds light on the molecular architecture and potential interaction sites with biological targets. This area of research is crucial for understanding the fundamental properties that govern the compound's biological activities and for guiding the design of more effective molecules (Lemmerer & Bourne, 2012).
properties
IUPAC Name |
1-cyclopropyl-5-oxo-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-16-7-11(9-19(16)13-5-6-13)17(21)18-8-12-10-22-15-4-2-1-3-14(12)15/h10-11,13H,1-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQLJTGNHJABKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CNC(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-5-oxo-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-pyrrolidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)
![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)
![9-[1-(2-chloro-6-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5555949.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)
![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)
![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)


![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)


![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)
![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)